molecular formula C18H20 B14715258 1-tert-Butyl-4-(2-phenylethenyl)benzene CAS No. 20374-76-9

1-tert-Butyl-4-(2-phenylethenyl)benzene

Cat. No.: B14715258
CAS No.: 20374-76-9
M. Wt: 236.4 g/mol
InChI Key: NJUXWJGMZJOFFU-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(2-phenylethenyl)benzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a tert-butyl group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(2-phenylethenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves the treatment of benzene with isobutene or the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(2-phenylethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

1-tert-Butyl-4-(2-phenylethenyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(2-phenylethenyl)benzene involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity with various molecules. These interactions can modulate biological pathways and chemical reactions, leading to its observed effects .

Comparison with Similar Compounds

  • tert-Butylbenzene
  • Phenylethylene
  • 1,1-Dimethylethylbenzene

Comparison: 1-tert-Butyl-4-(2-phenylethenyl)benzene is unique due to the presence of both tert-butyl and phenylethenyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, tert-Butylbenzene lacks the phenylethenyl group, while phenylethylene lacks the tert-butyl group, making this compound a versatile compound for various applications .

Properties

CAS No.

20374-76-9

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-tert-butyl-4-(2-phenylethenyl)benzene

InChI

InChI=1S/C18H20/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-14H,1-3H3

InChI Key

NJUXWJGMZJOFFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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